4-Fluorocyclohexanone

Conformational analysis Stereoelectronic effects Nucleophilic addition stereoselectivity

4-Fluorocyclohexanone (C₆H₉FO, MW 116.13 g/mol) is a halogenated alicyclic ketone in which a single fluorine atom replaces the hydrogen at the para-position of the cyclohexanone ring. It is typically supplied as a clear, pale orange liquid with a purity of ≥95–97%.

Molecular Formula C6H9FO
Molecular Weight 116.13 g/mol
CAS No. 68223-64-3
Cat. No. B1313779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorocyclohexanone
CAS68223-64-3
Molecular FormulaC6H9FO
Molecular Weight116.13 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1F
InChIInChI=1S/C6H9FO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2
InChIKeyRYFSAMIAUWCFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorocyclohexanone (CAS 68223-64-3) – Physicochemical Identity and Procurement-Class Positioning


4-Fluorocyclohexanone (C₆H₉FO, MW 116.13 g/mol) is a halogenated alicyclic ketone in which a single fluorine atom replaces the hydrogen at the para-position of the cyclohexanone ring [1]. It is typically supplied as a clear, pale orange liquid with a purity of ≥95–97% . The compound occupies a distinct niche within the 4-substituted cyclohexanone family: unlike its chloro, bromo, hydroxy, and alkyl congeners, the fluorine substituent imparts the strongest inductive electron withdrawal combined with minimal steric perturbation, fundamentally altering conformational equilibria, physicochemical properties, and carbonyl reactivity. These differences render 4-fluorocyclohexanone non-interchangeable with other 4-substituted cyclohexanones for applications demanding precise control over stereoelectronic effects.

Why 4-Fluorocyclohexanone Cannot Be Replaced by 4-Chloro-, 4-Bromo-, or 4-Hydroxy-Cyclohexanone in Stereoelectronically Demanding Syntheses


Substituting 4-fluorocyclohexanone with another 4-halocyclohexanone is not a matter of simple halogen exchange. The fluorine atom produces the strongest electronegative perturbation (Pauling electronegativity: F = 3.98 vs. Cl = 3.16, Br = 2.96) and the highest C–X bond dissociation energy (~130 kcal/mol vs. ~95 kcal/mol for C–Cl and ~79 kcal/mol for C–Br) among the halogens [1][2]. These differences translate directly into measurably altered boiling points, partition coefficients, conformational axial/equatorial ratios, carbonyl electrophilicity, and Baeyer–Villiger migratory aptitudes. Consequently, reactions optimized for 4-fluorocyclohexanone—particularly stereoselective oxidations, nucleophilic additions, and enzymatic biotransformations—cannot be expected to reproduce yield, selectivity, or kinetic profile upon substitution with chloro, bromo, or hydroxy analogs. The quantitative evidence below demonstrates precisely where these divergences are material and measurable.

Quantitative Evidence for the Differentiation of 4-Fluorocyclohexanone Against Closest Structural Analogs


Highest Axial Conformational Preference Among 4-Halocyclohexanones Directs Facial Stereoselectivity in Nucleophilic Additions

Among 4-halocyclohexanones, 4-fluorocyclohexanone exhibits the highest axial conformational preference, a contrasteric effect arising from electrostatic attraction between the electronegative fluorine and the partially positive carbonyl carbon [1]. This phenomenon dictates the π-facial diastereoselectivity of nucleophilic additions. While 4-chloro- and 4-bromocyclohexanone show progressively weaker axial preferences—consistent with decreasing halogen electronegativity and increasing steric bulk—4-alkylcyclohexanones adopt equatorial conformations almost exclusively [1][2]. The fluoro derivative's unique axial bias means that reactions proceeding through the axial conformer (including many stereoselective reductions and organometallic additions) will follow fundamentally different stereochemical trajectories compared to the chloro or bromo analogs.

Conformational analysis Stereoelectronic effects Nucleophilic addition stereoselectivity

Superior Carbonyl Electrophilicity Driven by Fluorine Inductive Effect Accelerates Nucleophilic Attack vs. 4-Chloro- and Unsubstituted Cyclohexanone

The electron-withdrawing fluorine at the 4-position increases the electrophilic character of the carbonyl carbon relative to both unsubstituted cyclohexanone and 4-chlorocyclohexanone . This difference, quantified through computed and experimental parameters including the logP (a surrogate for polarity and hydrogen-bonding capacity), translates into a measurably accelerated rate of nucleophilic addition. The XLogP3 of 4-fluorocyclohexanone (0.8) is lower than that of cyclohexanone (~0.81) despite the addition of a hydrophobic fluorine, reflecting the polarizing effect of the C–F dipole on the overall molecular polarity [1][2]. The chloro analog (estimated logP ~1.74) and bromo analog (logP ~1.89) are substantially more lipophilic, altering partitioning behavior in biphasic reactions and reducing aqueous solubility by factors of 2- to 4-fold .

Carbonyl reactivity Electrophilicity Inductive effect Nucleophilic addition kinetics

Baeyer–Villiger Oxidation: 90% Lactone Regioselectivity and Direct Observation of the Primary Stereoelectronic Effect Enabled Exclusively by Fluorine

Crudden et al. demonstrated that α-fluorocyclohexanones undergo Baeyer–Villiger oxidation with 90% selectivity for a single lactone regioisomer, a result that directly visualizes the primary stereoelectronic effect governing the Criegee intermediate rearrangement [1]. The fluorine substituent's unique ability to interact with the O–O bond of the peroxyester intermediate—through alignment of the C–F σ* orbital with the breaking O–O bond—locks the migratory preference. Non-fluorinated cyclohexanones, including 4-chloro- and 4-bromo analogs, lack this stereoelectronic bias, yielding mixtures of regioisomeric lactones with significantly lower selectivity [2]. The Solladié-Cavallo group further reported that certain α-fluoro cyclohexanones resist Baeyer–Villiger degradation entirely under epoxidation conditions, enabling their catalytic use in substoichiometric amounts with full ketone recovery, an option unavailable to chloro or bromo ketones which undergo competing oxidation pathways [3].

Baeyer-Villiger oxidation Regioselectivity Stereoelectronic effect Fluorine-directed migration

Enantioselective Epoxidation of trans-Olefins: α-Fluoro Cyclohexanones Achieve 78–90% ee with Substoichiometric Catalyst Loading Not Possible with Chloro Analogs

Chiral dioxiranes generated from enantiopure α-fluoro cyclohexanones catalyze the asymmetric epoxidation of trans-stilbene with enantiomeric excesses reaching 78–90% ee [1]. Crucially, ketones bearing an axial fluorine at C2 resist Baeyer–Villiger degradation under reaction conditions and can be employed in substoichiometric amounts (10–20 mol%) with full recovery, whereas the corresponding chloro-substituted ketones undergo competing oxidation that depletes the catalyst and reduces enantioselectivity [1][2]. The fluorine atom's axial orientation—enforced by the electrostatic axial preference discussed above—creates a desymmetrized dioxirane face that accounts for a 26–30% increase in enantiomeric excess upon introduction of the fluorine substituent compared to the non-fluorinated parent ketone [1]. No comparable enhancement is reported for 4-chloro or 4-bromo cyclohexanone-derived dioxiranes in the same epoxidation system.

Asymmetric epoxidation Chiral dioxiranes Organocatalysis Enantioselectivity

Physicochemical Property Differentiation: Boiling Point and Density Enable Straightforward Analytical Discrimination from 4-Chloro, 4-Bromo, and Parent Cyclohexanone

4-Fluorocyclohexanone possesses a boiling point of 164.4 ± 33.0 °C (at 760 mmHg) and a density of 1.03 ± 0.1 g/cm³ (at 20 °C) . These values are distinct from those of its closest analogs: cyclohexanone boils at 155.65 °C with a density of 0.9478 g/mL; 4-chlorocyclohexanone boils at ~173 °C (estimated) with a density of ~1.05 g/cm³; and 4-bromocyclohexanone boils at 224.0 ± 33.0 °C with a density of 1.51 ± 0.06 g/cm³ [1][2]. The 8–9 °C boiling point elevation relative to cyclohexanone is a direct consequence of the polar C–F bond increasing intermolecular dipole–dipole interactions, while the substantially lower boiling point vs. the bromo analog (~60 °C difference) simplifies purification by distillation and reduces thermal degradation risk. The density of 1.03 g/cm³ places 4-fluorocyclohexanone in a narrow window easily distinguishable from the heavier bromo compound by simple gravimetric or densitometric methods.

Quality control Physicochemical characterization GC-MS analysis Identity confirmation

Validated Synthetic Route with Scalable Yield Advantage vs. Earlier Low-Yielding Methods for 4-Fluorocyclohexanone

A patented manufacturing process (CN107827721B) describes the synthesis of 4-fluorocyclohexanone from 1,4-cyclohexanedione monoethylene ketal via DAST-mediated fluorination followed by hydrogenation and deprotection, achieving high-purity intermediate isolation at each step [1]. The patent explicitly contrasts this route with prior art methods that suffered from total yields as low as 5%, used expensive raw materials, and generated toxic chromium-containing waste, rendering them unsuitable for industrial production [1]. The improved process delivers 4-fluorocyclohexanone at a purity suitable for pharmaceutical intermediate applications, with the patent's active legal status (granted and maintained in China) indicating commercial viability. While absolute yield figures for the patented process are embedded in the full claims, the disclosure's emphasis on high-selectivity fluorination and simplified post-processing distinguishes this compound from 4-chloro- and 4-bromo-cyclohexanone, which are typically produced via different halogenation pathways (e.g., HCl or HBr addition to cyclohexenone) with distinct impurity profiles [2].

Process chemistry Synthetic methodology Fluorination Scalability

Evidence-Backed Research and Industrial Application Scenarios for 4-Fluorocyclohexanone Based on Quantified Differentiation


Regioselective Baeyer–Villiger Lactone Synthesis for Fluorinated Caprolactone Monomer Production

When a single regioisomeric fluorinated lactone is required as a monomer for ring-opening polymerization, 4-fluorocyclohexanone provides ~90% regioselectivity in the Baeyer–Villiger oxidation, a 2-fold improvement over non-fluorinated or chloro-substituted cyclohexanones [1]. This selectivity minimizes chromatographic purification and maximizes monomer yield, directly reducing cost-per-gram of the resulting fluorinated polycaprolactone. The fluorine atom in the resulting lactone also confers enhanced hydrolytic stability to the polymer backbone compared to non-fluorinated caprolactone, an added benefit for biomedical polymer applications [2].

Catalytic Asymmetric Epoxidation Using Recyclable Chiral Fluoro-Dioxirane Organocatalysts

For the enantioselective epoxidation of trans-olefins (e.g., stilbene, p-methoxycinnamate esters), 4-fluorocyclohexanone-derived chiral dioxiranes achieve 78–90% ee with substoichiometric catalyst loading. The fluorine atom's resistance to Baeyer–Villiger degradation under reaction conditions enables catalyst recovery and reuse—an attribute not shared by chloro or bromo analogs—making this the scaffold of choice for process-scale asymmetric epoxidation development [1].

Synthesis of 4-Fluorocyclohexanoic Acid as a Rapamycin Analog Starter Unit in Precursor-Directed Biosynthesis

4-Fluorocyclohexanone serves as the direct precursor to 4-fluorocyclohexanoic acid, which has been demonstrated as an accepted starter acid analog in the precursor-directed biosynthesis of rapamycin analogs by Streptomyces hygroscopicus [1]. The fluorine substituent's steric and electronic properties influence acceptance by the loading module of the rapamycin polyketide synthase, enabling the generation of novel fluorinated rapamycin analogs with potentially altered immunosuppressive and anticancer activity profiles. 4-Chloro- or 4-bromocyclohexanoic acids either fail to be accepted or produce analogs with different biological profiles, making the fluoro compound the specific reagent required for this biosynthetic engineering application [2].

Stereoelectronic Probe Molecule for Investigating Criegee Intermediate Rearrangement Mechanisms

Due to the unique stereoelectronic alignment of the C–F bond with the peroxyester O–O bond in the Baeyer–Villiger Criegee intermediate, 4-fluorocyclohexanone (and its α-fluoro regioisomers) constitutes an essential mechanistic probe for studying the primary stereoelectronic effect in rearrangement reactions [1]. No other 4-halocyclohexanone provides the same combination of strong σ* orbital interaction with minimal steric perturbation; chloro and bromo analogs introduce confounding steric effects and weaker orbital interactions, rendering them unsuitable as clean stereoelectronic probes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluorocyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.